molecular formula C11H11NO3 B3110934 (2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 180923-78-8

(2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No. B3110934
CAS RN: 180923-78-8
M. Wt: 205.21 g/mol
InChI Key: XBPWPQBDGZFHQI-ZETCQYMHSA-N
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Description

(2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known as 2S-2-isoindolylpropionic acid (2S-2-IPA), is a naturally occurring compound found in various plant species. It has been studied for its potential biological and pharmacological applications. It has been reported to have anti-inflammatory, anti-oxidative, anti-cancer, and anti-viral activities. It has also been studied for its potential use in the treatment of various diseases, including Alzheimer’s disease, stroke, and Parkinson’s disease.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Csende et al. (2011) discusses a solvent-free synthesis of a similar compound, demonstrating the potential for efficient production of isoindolone derivatives, which have a range of biological activities. This highlights the synthetic versatility of compounds structurally related to "(2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid" (Csende, Jekő, & Porkoláb, 2011).
  • Hydrogen Bonding Studies : Dobbin et al. (1993) provide insights into the hydrogen bonding characteristics of related compounds, which is crucial for understanding the chemical behavior and potential applications of such molecules (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).

Potential Pharmaceutical Applications

  • Development of New Compounds : Tkachuk et al. (2020) developed an effective method for synthesizing benzoic acid derivatives, indicating the potential for creating new pharmaceutical compounds using similar methodologies (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020).
  • Pharmaceutical Compound Synthesis : Trifunović et al. (2010) demonstrated an efficient synthesis of N-substituted oxazinan-2-ones, which could be relevant for the development of pharmaceuticals (Trifunović, Dimitrijević, Vasić, Radulović, Vukicevic, Heinemann, & Vukićević, 2010).

Molecular Interactions and Crystallography

  • Molecular Interactions : Studies like the one conducted by Gallagher and Brady (2000) explore the intermolecular interactions of similar compounds, which are essential for understanding how these molecules might behave in different environments (Gallagher & Brady, 2000).

Analytical Methods for Quality Control

  • Quality Control in Pharmaceuticals : Zubkov et al. (2016) analyzed analytical methods for controlling the quality of active pharmaceutical ingredients in similar compounds, underscoring the importance of rigorous quality control in pharmaceutical development (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

properties

IUPAC Name

(2S)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(11(14)15)12-6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3,(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPWPQBDGZFHQI-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801192329
Record name (αS)-1,3-Dihydro-α-methyl-1-oxo-2H-isoindole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

CAS RN

180923-78-8
Record name (αS)-1,3-Dihydro-α-methyl-1-oxo-2H-isoindole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180923-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-1,3-Dihydro-α-methyl-1-oxo-2H-isoindole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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